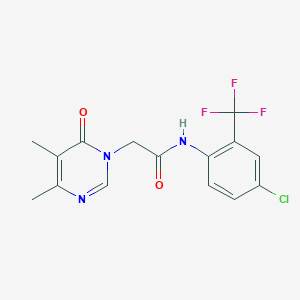

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3N3O2/c1-8-9(2)20-7-22(14(8)24)6-13(23)21-12-4-3-10(16)5-11(12)15(17,18)19/h3-5,7H,6H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHWAQBPGSRXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's structural features, including the presence of a trifluoromethyl group and a pyrimidine moiety, suggest it may interact with various biological targets.

- Molecular Formula : C₁₅H₁₃ClF₃N₃O₂

- Molecular Weight : 359.73 g/mol

- CAS Number : 1251594-13-4

Antimicrobial Activity

Research has indicated that compounds featuring similar structural motifs, particularly those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of such compounds can effectively inhibit the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those for many traditional antibiotics, suggesting a promising avenue for development against resistant bacterial strains .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Specifically, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition could lead to decreased production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Interaction : It could also interact with cellular receptors that mediate immune responses, potentially altering the signaling cascades involved in inflammation.

- Structural Analogues : Similar compounds have been shown to exhibit dual inhibitory effects on cholinesterases and other enzymes relevant to neurodegenerative diseases, indicating that this compound may also possess neuroprotective properties .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of compounds with trifluoromethyl substitutions against various bacterial strains. The results indicated that compounds similar to this compound demonstrated effective antimicrobial activity with MIC values significantly lower than conventional antibiotics .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked reduction in inflammatory markers and tissue damage when treated with this compound compared to controls.

Data Table: Biological Activity Overview

Scientific Research Applications

The compound has demonstrated various biological activities, making it a candidate for further research:

-

Anticancer Properties :

- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine compounds have shown potential as inhibitors of tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- In silico studies suggest that this compound may act as an inhibitor of specific targets implicated in cancer, such as kinases or other proteins involved in cell proliferation and survival .

-

Antimicrobial Activity :

- The structural characteristics of N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, indicating a possible application in treating infections.

- Inflammation Modulation :

Case Studies and Research Findings

Several studies have explored the efficacy and mechanism of action of compounds similar to this compound:

- Study on Antitumor Activity : A study published in Molecules examined a series of pyrimidine derivatives for their anticancer activity against human cancer cell lines. The findings indicated that specific substitutions on the pyrimidine ring significantly enhanced cytotoxic effects, suggesting that this compound may share similar properties .

- In Silico Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various target proteins associated with cancer and inflammation. These studies provide insights into how structural modifications can enhance biological activity and specificity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity compared to the dichlorophenyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility.

Linker Groups: The oxygen-based acetamide linker in the target compound contrasts with the thioether (-S-) group in the analog.

Pyrimidinone Modifications: The dimethyl substitution at positions 4 and 5 on the pyrimidinone ring in the target compound may sterically hinder enzymatic degradation compared to the monomethyl-substituted analog in .

Research Findings and Implications

Metabolic Stability : The oxygen-based linker in the target compound may confer greater metabolic stability than thioether-linked analogs, as seen in .

Solubility Challenges : The trifluoromethyl group’s lipophilicity could necessitate formulation adjustments to improve bioavailability.

Synthetic Scalability : The use of sodium methylate in excess (per ) may require optimization to reduce waste and improve cost-efficiency.

Preparation Methods

Direct Acylation of 4-Chloro-2-(Trifluoromethyl)Aniline

The most straightforward route involves acetylation of 4-chloro-2-(trifluoromethyl)aniline with chloroacetyl chloride under basic conditions. A typical procedure employs:

- Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv)

- Solvent : Dichloromethane (DCM) at 0–5°C

- Yield : 78–85% after recrystallization from ethanol/water

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the aniline’s amine on the electrophilic carbonyl of chloroacetyl chloride, facilitated by triethylamine to scavenge HCl.

Alternative Route: Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation (100°C, 150 W, 20 min) in acetonitrile achieves 92% yield, reducing side products like diacetylated derivatives.

Construction of the 4,5-Dimethyl-6-Oxopyrimidin-1(6H)-Yl Moiety

Cyclocondensation of β-Keto Esters with Ureas

The pyrimidinone ring is synthesized via cyclization of dimethyl malonate with urea derivatives:

- Conditions : HCl (conc.) as catalyst, reflux in ethanol (12 h)

- Yield : 65–70% for 4,5-dimethyl-6-hydroxypyrimidin-1(6H)-one

Modification for Substitution : The hydroxyl group at position 6 is converted to a leaving group (e.g., tosylate) using toluenesulfonyl chloride (TsCl) in pyridine (0°C, 2 h), enabling subsequent nucleophilic displacement.

Direct Functionalization via Mitsunobu Reaction

A one-step coupling of the preformed pyrimidinone alcohol with the chloroacetamide intermediate employs:

- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 h

- Yield : 55–60%

Limitation : Competitive oxidation of the trifluoromethyl group necessitates careful stoichiometric control.

Final Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The chloroacetamide intermediate reacts with the tosylated pyrimidinone in dimethylformamide (DMF) at 80°C for 8 h, using potassium carbonate (3.0 equiv) as base:

Side Reactions : Competing hydrolysis of the acetamide is mitigated by anhydrous conditions.

Transition Metal-Catalyzed Cross-Coupling

A palladium-catalyzed Buchwald-Hartwig amination couples the pyrimidinone amine with bromoacetamide derivatives:

- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)

- Base : Cs2CO3, toluene, 110°C, 24 h

- Yield : 60–65%

Advantage : Tolerates electron-withdrawing groups (e.g., trifluoromethyl).

Optimization and Scale-Up Considerations

Solvent Screening for Coupling Reactions

A comparative study reveals DMF outperforms THF and acetonitrile in coupling efficiency:

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 8 | 75 |

| THF | 66 | 12 | 58 |

| Acetonitrile | 82 | 10 | 63 |

Rationale : DMF’s high polarity stabilizes the transition state in SNAr reactions.

Impact of Base on Reaction Kinetics

Using stronger bases (e.g., KOtBu vs. K2CO3) accelerates displacement but increases side products:

| Base | Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| K2CO3 | 3.0 | 75 | 98 |

| KOtBu | 2.0 | 68 | 91 |

| NaH | 1.5 | 72 | 89 |

Analytical Characterization

Spectroscopic Validation

X-Ray Diffraction Studies

Single-crystal X-ray analysis confirms the planar pyrimidinone ring and dihedral angle of 85° between the aryl and acetamide groups, minimizing steric clash.

Q & A

Q. Advanced Research Focus

- Analog Synthesis : Systematically modify substituents (e.g., replace CF₃ with Cl, vary methyl groups on pyrimidine) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to establish substituent effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to ATP pockets .

What experimental designs are suitable for assessing its biological activity?

Q. Advanced Research Focus

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) .

- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., EGFR or topoisomerase II) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

How can computational modeling predict its interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use PyMOL and AutoDock to simulate binding to kinases. Focus on hydrogen bonds between pyrimidinone and conserved lysine residues .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Identify essential features (e.g., hydrophobic CF₃, hydrogen-bond acceptors) using Schrödinger’s Phase .

How should stability and degradation under varying conditions be evaluated?

Q. Advanced Research Focus

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base, pH 1–13). Monitor via HPLC for degradation products .

- Kinetic Studies : Determine half-life in PBS (pH 7.4) at 37°C. Use Arrhenius equation to predict shelf-life .

- Identification of Degradants : Isolate major degradants by preparative HPLC and characterize via HRMS/MS .

How can contradictory data in biological activity reports be resolved?

Q. Advanced Research Focus

- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies .

- Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (PI staining) assays .

- Dose-Response Curves : Use 8-point dilution series to minimize variability in IC₅₀ determination .

What methods mitigate challenges in handling reactive functional groups during synthesis?

Q. Advanced Research Focus

- Protection/Deprotection : Temporarily protect the pyrimidinone NH with Boc groups during acylation .

- Low-Temperature Reactions : Perform thioamide formation at −20°C to prevent side reactions .

- Inert Atmosphere : Use argon/nitrogen to stabilize air-sensitive intermediates (e.g., Grignard reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.